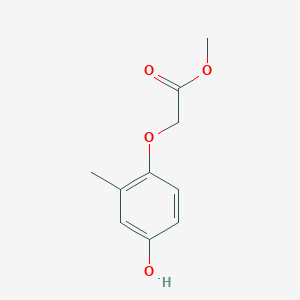

Methyl 2-(4-hydroxy-2-methylphenoxy)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(4-hydroxy-2-methylphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-7-5-8(11)3-4-9(7)14-6-10(12)13-2/h3-5,11H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKWKLYFKRYJIKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)OCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634913 | |

| Record name | Methyl (4-hydroxy-2-methylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317319-10-1 | |

| Record name | Methyl (4-hydroxy-2-methylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-(4-hydroxy-2-methylphenoxy)acetate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for Methyl 2-(4-hydroxy-2-methylphenoxy)acetate, a key intermediate in the production of various organic compounds, including herbicides and plant growth regulators.[1] The primary synthetic route detailed is the Williamson ether synthesis, a robust and versatile method for the formation of ethers. This document delves into the mechanistic underpinnings of the reaction, providing a rationale for the selection of reagents and reaction conditions. A detailed, step-by-step experimental protocol is presented, alongside methodologies for purification and characterization of the final product. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development, offering both theoretical insights and practical, actionable guidance.

Introduction: Strategic Importance of this compound

This compound is a valuable building block in organic synthesis. Its structure, featuring a phenoxyacetic acid methyl ester moiety, is a common scaffold in a variety of biologically active molecules. Notably, phenoxyacetic acid derivatives have been extensively developed as herbicides.[2][3][4] The strategic placement of the hydroxyl and methyl groups on the phenyl ring allows for further functionalization, making this compound a versatile precursor for the synthesis of more complex target molecules.

The synthesis of this compound, while conceptually straightforward, presents a common challenge in organic chemistry: the selective functionalization of a polyfunctional molecule. In this case, the starting material, 2-methylhydroquinone, possesses two phenolic hydroxyl groups with different steric and electronic environments. Achieving selective mono-O-alkylation is paramount to maximizing the yield of the desired product and minimizing the formation of the disubstituted byproduct. This guide will address the strategies employed to overcome this selectivity challenge.

The Synthetic Pathway: A Mechanistic Approach to the Williamson Ether Synthesis

The most direct and widely employed method for the synthesis of this compound is the Williamson ether synthesis.[5][6] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5] The synthesis can be conceptually broken down into two key steps:

-

Deprotonation of the Phenol: The first step involves the deprotonation of one of the hydroxyl groups of 2-methylhydroquinone by a suitable base to form a more nucleophilic phenoxide ion.

-

Nucleophilic Attack: The resulting phenoxide then acts as a nucleophile, attacking the electrophilic carbon of methyl chloroacetate and displacing the chloride leaving group to form the desired ether linkage.

Causality Behind Experimental Choices

2.1.1. Choice of Starting Materials:

-

2-Methylhydroquinone: This starting material provides the core phenolic structure. The presence of two hydroxyl groups necessitates a strategic approach to achieve mono-alkylation. The hydroxyl group at the 4-position is less sterically hindered than the one at the 1-position (adjacent to the methyl group), which can influence the regioselectivity of the reaction.

-

Methyl Chloroacetate: This reagent serves as the electrophile, providing the acetate methyl ester moiety. It is a primary alkyl halide, which is ideal for SN2 reactions, as it minimizes the competing elimination reactions that can occur with secondary and tertiary halides.[6]

2.1.2. The Critical Role of the Base:

The choice of base is crucial for the successful and selective synthesis. While strong bases like sodium hydride (NaH) can be used to deprotonate phenols, a milder base such as potassium carbonate (K₂CO₃) is often preferred for this type of reaction.[1][7][8]

-

Expertise & Experience: Potassium carbonate is sufficiently basic to deprotonate the more acidic phenolic hydroxyl groups (pKa ≈ 10) but is less likely to promote side reactions, such as the hydrolysis of the ester functionality on the electrophile or undesired side reactions with the solvent. Its heterogeneous nature in many organic solvents can also be advantageous in controlling the reaction rate.

2.1.3. Solvent Selection:

Polar aprotic solvents are generally favored for SN2 reactions as they can solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.[9] Acetone or dimethylformamide (DMF) are common choices for Williamson ether syntheses involving phenoxides.

2.1.4. Controlling Selectivity:

To favor the formation of the mono-alkylated product over the di-alkylated byproduct, a common strategy is to use an excess of the hydroquinone relative to the alkylating agent.[10] This statistical approach increases the probability that the alkylating agent will react with an unreacted hydroquinone molecule rather than the mono-alkylated product.

Experimental Protocol: A Self-Validating System

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Methylhydroquinone | 124.14 | 12.41 g | 0.10 |

| Methyl Chloroacetate | 108.52 | 8.14 g (6.78 mL) | 0.075 |

| Potassium Carbonate (anhydrous) | 138.21 | 20.73 g | 0.15 |

| Acetone (anhydrous) | - | 200 mL | - |

| Diethyl Ether | - | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

| Silica Gel (for column chromatography) | - | As needed | - |

| Hexane (for column chromatography) | - | As needed | - |

| Ethyl Acetate (for column chromatography) | - | As needed | - |

Step-by-Step Methodology

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methylhydroquinone (12.41 g, 0.10 mol) and anhydrous potassium carbonate (20.73 g, 0.15 mol).

-

Solvent Addition: Add 200 mL of anhydrous acetone to the flask.

-

Initiation of Reaction: Stir the suspension vigorously at room temperature for 30 minutes to ensure good mixing.

-

Addition of Electrophile: Slowly add methyl chloroacetate (8.14 g, 0.075 mol) to the reaction mixture dropwise over a period of 15 minutes.

-

Reaction under Reflux: Heat the reaction mixture to reflux (approximately 56 °C) and maintain the reflux for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

-

Work-up: After the reaction is complete (as indicated by the consumption of the limiting reagent, methyl chloroacetate), allow the mixture to cool to room temperature.

-

Filtration: Filter the reaction mixture to remove the potassium carbonate and other inorganic salts. Wash the solid residue with a small amount of acetone.

-

Solvent Removal: Combine the filtrate and the washings and remove the acetone under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting crude residue in 150 mL of diethyl ether. Wash the organic layer sequentially with 2 x 100 mL of saturated sodium bicarbonate solution and 1 x 100 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude product can be purified by either recrystallization or column chromatography.

-

Recrystallization: The crude solid can be recrystallized from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to yield the pure product.[11][12][13]

-

Column Chromatography: For a more rigorous purification, the crude product can be subjected to flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.[14]

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₄ |

| Molecular Weight | 196.20 g/mol |

| Appearance | Off-white to pale yellow solid |

| Boiling Point | 319.4 °C at 760 mmHg[1] |

Spectroscopic Data (Predicted)

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 6.6-6.8 (m, 3H, Ar-H)

-

δ 5.0-5.5 (s, 1H, Ar-OH)

-

δ 4.61 (s, 2H, O-CH₂-C=O)

-

δ 3.79 (s, 3H, O-CH₃)

-

δ 2.25 (s, 3H, Ar-CH₃)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 169.5 (C=O)

-

δ 150.0 (Ar-C-O)

-

δ 149.5 (Ar-C-OH)

-

δ 125.0 (Ar-C-CH₃)

-

δ 116.0 (Ar-CH)

-

δ 115.5 (Ar-CH)

-

δ 114.0 (Ar-CH)

-

δ 66.0 (O-CH₂)

-

δ 52.5 (O-CH₃)

-

δ 16.5 (Ar-CH₃)

-

-

IR (KBr, cm⁻¹):

-

3300-3400 (broad, O-H stretch)

-

2950-3000 (C-H stretch, aromatic and aliphatic)

-

1750-1760 (C=O stretch, ester)

-

1500-1600 (C=C stretch, aromatic)

-

1200-1250 (C-O stretch, ether)

-

1100-1150 (C-O stretch, ester)

-

Visualization of the Synthesis Pathway and Workflow

Reaction Mechanism

Caption: Williamson Ether Synthesis of this compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis and purification.

Conclusion

This technical guide has outlined a reliable and efficient pathway for the synthesis of this compound via the Williamson ether synthesis. By carefully selecting the starting materials, base, and reaction conditions, it is possible to achieve selective mono-O-alkylation of 2-methylhydroquinone. The provided experimental protocol, along with purification and characterization guidelines, serves as a comprehensive resource for researchers in the field. The principles and strategies discussed herein are broadly applicable to the synthesis of other substituted phenoxyacetates and related ether compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. US20210017113A1 - Preparation method of phenoxycarboxylic acid herbicides - Google Patents [patents.google.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]

- 8. Why does Potassium Carbonate work as a base for the class 11 chemistry CBSE [vedantu.com]

- 9. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 10. researchgate.net [researchgate.net]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 13. researchgate.net [researchgate.net]

- 14. orgsyn.org [orgsyn.org]

- 15. Methyl phenoxyacetate | C9H10O3 | CID 16365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Methyl phenoxyacetate(2065-23-8) IR Spectrum [m.chemicalbook.com]

- 17. jcsp.org.pk [jcsp.org.pk]

- 18. Phenoxyacetic acid(122-59-8) IR Spectrum [chemicalbook.com]

- 19. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to Methyl 2-(4-hydroxy-2-methylphenoxy)acetate

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of Methyl 2-(4-hydroxy-2-methylphenoxy)acetate. The document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis. It details robust synthetic protocols, predicted spectroscopic data for characterization, and discusses the potential biological significance of this molecule in the context of the broader class of phenoxyacetate derivatives. This guide aims to be a valuable resource for those interested in the chemistry and potential utility of this compound.

Introduction

This compound is a member of the phenoxyacetate family, a class of compounds that has garnered significant interest in various scientific disciplines. The core structure, featuring a substituted phenoxy ring linked to an acetic acid methyl ester, provides a versatile scaffold for chemical modification. Phenoxyacetic acid derivatives are known to exhibit a wide range of biological activities, including herbicidal, antibacterial, antifungal, anti-inflammatory, and anticancer properties[1]. The specific substitution pattern of a hydroxyl group at the 4-position and a methyl group at the 2-position of the phenoxy ring in this compound suggests the potential for unique chemical reactivity and biological function. This guide will delve into the technical details of this compound, providing a foundation for its further exploration and application.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of a compound is fundamental to its application in research and development. The following table summarizes the key identifiers and physicochemical properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 317319-10-1 | [2] |

| Molecular Formula | C₁₀H₁₂O₄ | N/A |

| Molecular Weight | 196.20 g/mol | N/A |

| Predicted pKa | 10.22 ± 0.20 | N/A |

| Predicted LogP | 1.3 | N/A |

| Predicted Hydrogen Bond Donors | 1 | N/A |

| Predicted Hydrogen Bond Acceptors | 4 | N/A |

| Predicted Rotatable Bond Count | 4 | N/A |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the synthesis of the precursor, 2-(4-hydroxy-2-methylphenoxy)acetic acid, via a Williamson ether synthesis. The second step is the esterification of this carboxylic acid to yield the final methyl ester.

Synthesis of 2-(4-hydroxy-2-methylphenoxy)acetic acid

The Williamson ether synthesis is a reliable method for the preparation of ethers from an alcohol and an organohalide. In this case, 4-hydroxy-2-methylphenol (p-cresol) is reacted with chloroacetic acid in the presence of a base.

Caption: Williamson Ether Synthesis of the Carboxylic Acid Precursor.

Experimental Protocol:

-

In a round-bottom flask, dissolve 4-hydroxy-2-methylphenol (1.0 eq) in an aqueous solution of sodium hydroxide (2.2 eq).

-

Heat the mixture to reflux.

-

Slowly add a solution of chloroacetic acid (1.1 eq) in water to the refluxing mixture.

-

Continue refluxing for 1-2 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with concentrated hydrochloric acid until a precipitate forms.

-

Collect the solid precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from hot water to obtain pure 2-(4-hydroxy-2-methylphenoxy)acetic acid.

Esterification of 2-(4-hydroxy-2-methylphenoxy)acetic acid

The final step is the Fischer esterification of the synthesized carboxylic acid with methanol in the presence of an acid catalyst to yield this compound[3][4][5][6][7].

Caption: Fischer Esterification to Yield the Final Product.

Experimental Protocol:

-

Suspend 2-(4-hydroxy-2-methylphenoxy)acetic acid (1.0 eq) in an excess of anhydrous methanol in a round-bottom flask.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

-

Heat the mixture to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent to yield the crude product.

-

Purify the product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons of the acetate group, the methyl protons of the ester, and the methyl protons on the aromatic ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.7-6.9 | m | 3H | Aromatic protons |

| ~ 4.6 | s | 2H | -O-CH₂- |

| ~ 3.8 | s | 3H | -O-CH₃ |

| ~ 2.2 | s | 3H | Ar-CH₃ |

| ~ 5.0-6.0 | br s | 1H | Ar-OH |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 170 | C=O (ester) |

| ~ 150-155 | C-O (aromatic) |

| ~ 115-130 | Aromatic carbons |

| ~ 65 | -O-CH₂- |

| ~ 52 | -O-CH₃ |

| ~ 16 | Ar-CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 3300-3500 (broad) | O-H stretch (hydroxyl) |

| ~ 2950-3050 | C-H stretch (aromatic and aliphatic) |

| ~ 1750 | C=O stretch (ester) |

| ~ 1200-1250 | C-O stretch (ether and ester) |

| ~ 1500, 1600 | C=C stretch (aromatic) |

Mass Spectrometry

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Assignment |

| 196 | [M]⁺ (Molecular ion) |

| 137 | [M - COOCH₃]⁺ |

| 107 | [M - OCH₂COOCH₃]⁺ |

Potential Biological Activity and Applications

While specific biological studies on this compound are limited, the broader class of phenoxyacetic acid derivatives has been extensively investigated, revealing a wide spectrum of biological activities[1].

-

Herbicidal Activity: Many phenoxyacetic acids are potent herbicides that mimic the plant growth hormone auxin, leading to uncontrolled growth and death in broadleaf weeds[21][22][23][24][25]. The structural similarity of the target molecule suggests it may possess similar properties.

-

Antimicrobial and Antifungal Activity: Various substituted phenoxyacetic acid derivatives have demonstrated significant antibacterial and antifungal properties[1].

-

Anti-inflammatory and Anticancer Activity: Research has shown that some phenoxyacetic acid derivatives exhibit anti-inflammatory and cytotoxic effects against various cancer cell lines[26][27][28][29][30][31]. The presence of the phenolic hydroxyl group could play a role in these activities through mechanisms such as antioxidant effects or interactions with specific enzymes.

The versatile structure of this compound makes it an attractive starting material for the synthesis of more complex molecules with potential therapeutic applications. The hydroxyl and ester functionalities provide reactive sites for further chemical modifications.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: The toxicity of this specific compound has not been fully evaluated. Some chlorinated phenoxyacetic acids have been shown to have cytotoxic and mutagenic effects[32]. Therefore, it should be treated as potentially hazardous until more data is available.

Conclusion

This compound is a molecule with significant potential for further research and development. This guide has provided a detailed overview of its chemical properties, a plausible and robust synthetic pathway, and predicted spectroscopic data for its characterization. The known biological activities of the broader class of phenoxyacetic acid derivatives suggest that this compound could be a valuable building block for the discovery of new therapeutic agents or agrochemicals. It is our hope that this technical guide will serve as a valuable resource for scientists and researchers, stimulating further investigation into the properties and applications of this intriguing molecule.

References

- 1. jetir.org [jetir.org]

- 2. Acetic acid, 2-(4-hydroxy-2-methylphenoxy)-, methyl ester | 317319-10-1 [chemicalbook.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. austinpublishinggroup.com [austinpublishinggroup.com]

- 5. youtube.com [youtube.com]

- 6. dwsim.fossee.in [dwsim.fossee.in]

- 7. zenodo.org [zenodo.org]

- 8. Methyl phenoxyacetate(2065-23-8) 1H NMR [m.chemicalbook.com]

- 9. 4'-HYDROXY-2'-METHYLACETOPHENONE(875-59-2) 13C NMR spectrum [chemicalbook.com]

- 10. 2-(2-Methylphenoxy)acetic acid | C9H10O3 | CID 74651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Methyl 2-hydroxy-2-methoxyacetate(19757-97-2) 1H NMR [m.chemicalbook.com]

- 12. 4'-HYDROXY-2'-METHYLACETOPHENONE(875-59-2) 1H NMR spectrum [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. spectrabase.com [spectrabase.com]

- 15. (2-METHYLPHENOXY)ACETIC ACID(1878-49-5) IR Spectrum [chemicalbook.com]

- 16. Acetic acid, (2-methylphenoxy)- [webbook.nist.gov]

- 17. Acetic acid, (4-chloro-2-methylphenoxy)-, methyl ester [webbook.nist.gov]

- 18. Acetic acid, (2-methylphenoxy)- [webbook.nist.gov]

- 19. (4-CHLORO-2-METHYLPHENOXY)ACETIC ACID METHYL ESTER(2436-73-9) 13C NMR [m.chemicalbook.com]

- 20. dev.spectrabase.com [dev.spectrabase.com]

- 21. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 22. mdpi.com [mdpi.com]

- 23. encyclopedia.pub [encyclopedia.pub]

- 24. Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 25. scielo.br [scielo.br]

- 26. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition [mdpi.com]

- 27. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Synthesis and biological effect of halogen substituted phenyl acetic acid derivatives of progesterone as potent progesterone receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05596B [pubs.rsc.org]

- 31. mdpi.com [mdpi.com]

- 32. Genotoxic effect of substituted phenoxyacetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2-(4-hydroxy-2-methylphenoxy)acetate

Foreword for the Modern Researcher

In the landscape of contemporary chemical research and development, the exploration of novel molecular entities is paramount. This guide is dedicated to providing a comprehensive technical overview of Methyl 2-(4-hydroxy-2-methylphenoxy)acetate, a compound of interest within the broader class of phenoxyacetic acid derivatives. While specific literature on this exact molecule is sparse, its structural motifs are well-characterized, allowing for a robust, scientifically-grounded discussion of its synthesis, properties, and potential applications. This document is structured to provide not just protocols, but the underlying scientific rationale, empowering researchers to adapt and innovate.

Core Compound Identity and Properties

This compound is a substituted phenoxyacetate ester. Its chemical identity is established by the following identifiers and properties:

| Property | Value | Source |

| CAS Number | 317319-10-1 | --INVALID-LINK-- |

| Molecular Formula | C₁₀H₁₂O₄ | --INVALID-LINK-- |

| Molecular Weight | 196.20 g/mol | --INVALID-LINK-- |

| Boiling Point | 319.4 °C at 760 mmHg (Predicted) | --INVALID-LINK-- |

Synthesis Protocol: A Representative Williamson Ether Synthesis

The synthesis of this compound can be reliably achieved through a modification of the Williamson ether synthesis. This classic nucleophilic substitution reaction is a cornerstone of organic synthesis for the formation of ethers. The general principle involves the deprotonation of a phenol to form a nucleophilic phenoxide, which then attacks an α-halo ester.

Rationale for the Synthetic Approach

The selection of the Williamson ether synthesis is predicated on its efficiency and the ready availability of starting materials. The phenolic hydroxyl group of 4-hydroxy-2-methylphenol (p-cresol) is sufficiently acidic to be deprotonated by a moderately strong base like sodium hydroxide. The resulting phenoxide is a potent nucleophile that can readily displace a halide from an appropriate electrophile, in this case, a haloacetate ester.

Detailed Experimental Protocol

Materials:

-

4-hydroxy-2-methylphenol (p-cresol)

-

Methyl chloroacetate

-

Sodium hydroxide (NaOH)

-

Acetone (anhydrous)

-

Diethyl ether

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Deprotonation of the Phenol: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 4-hydroxy-2-methylphenol in anhydrous acetone. Add 1.1 equivalents of powdered sodium hydroxide. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the sodium phenoxide.

-

Nucleophilic Substitution: To the stirred suspension, add 1.05 equivalents of methyl chloroacetate dropwise.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the sodium chloride byproduct. Concentrate the filtrate under reduced pressure to remove the acetone.

-

Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Mechanism of Action and Biological Activity

Synthetic Auxin Activity

Phenoxyacetic acid derivatives are well-documented as synthetic auxins.[1][2][3] Auxins are a class of plant hormones that regulate cell growth and division. When introduced into a susceptible plant, these synthetic analogs mimic the natural auxin, indole-3-acetic acid (IAA), but are not as readily metabolized. This leads to a sustained and uncontrolled growth response, ultimately causing the death of the plant.[1][2]

The primary mode of action involves binding to auxin-binding proteins, which triggers a cascade of downstream effects, including the expression of genes involved in cell elongation and division.[4] The uncontrolled proliferation of tissues disrupts the plant's vascular system, leading to epinasty (twisting of stems and leaves), callus formation, and eventual necrosis.

Analytical Methods for Characterization

The purity and identity of this compound can be confirmed using a suite of standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for assessing the purity of the compound. A reverse-phase method would be most appropriate.

Protocol:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 275 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for both separation and identification, providing a definitive mass spectrum for the compound.

Protocol:

-

Column: A non-polar column, such as a DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Injector: Splitless mode at 250 °C.

-

MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.

-

Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While an experimental spectrum for this compound is not available, a predicted ¹H NMR spectrum can be inferred based on its structure and data from similar compounds.

Predicted ¹H NMR (in CDCl₃):

-

~2.2 ppm (singlet, 3H): Protons of the methyl group on the aromatic ring.

-

~3.8 ppm (singlet, 3H): Protons of the methyl ester group.

-

~4.6 ppm (singlet, 2H): Protons of the methylene group (-O-CH₂-C=O).

-

~5.0-6.0 ppm (broad singlet, 1H): Proton of the phenolic hydroxyl group. The chemical shift of this proton is highly dependent on concentration and solvent.

-

~6.6-7.0 ppm (multiplet, 3H): Protons of the aromatic ring.

Applications in Research and Drug Development

Derivatives of phenoxyacetic acid have a wide range of biological activities and are used in various fields.

-

Agrochemicals: The primary application of this class of compounds is as herbicides and plant growth regulators.[5]

-

Pharmaceuticals: Phenoxyacetic acid derivatives have been investigated for a variety of therapeutic applications, including as anti-inflammatory, antibacterial, and antifungal agents.[3]

-

Organic Synthesis: This compound can serve as a versatile intermediate for the synthesis of more complex molecules.[6]

Safety and Handling

Based on the safety data for the parent compound, phenoxyacetic acid, the following precautions should be taken when handling this compound.[7][8][9]

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid creating dust.

-

Hazards: May be harmful if swallowed, and may cause skin and eye irritation.[7][8]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.

-

Inhalation: Move to fresh air.

-

Conclusion

This compound is a compound with significant potential, primarily as a scaffold in agrochemical and pharmaceutical research. This guide provides a foundational understanding of its synthesis, characterization, and handling, based on established chemical principles and data from structurally related molecules. It is our hope that this comprehensive overview will facilitate further investigation and innovation in the application of this and similar compounds.

References

- 1. rsc.org [rsc.org]

- 2. Methyl phenoxyacetate(2065-23-8) 1H NMR [m.chemicalbook.com]

- 3. jetir.org [jetir.org]

- 4. 4'-HYDROXY-2'-METHYLACETOPHENONE(875-59-2) 1H NMR spectrum [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound [myskinrecipes.com]

- 7. researchgate.net [researchgate.net]

- 8. spectrabase.com [spectrabase.com]

- 9. EJPAU 2007. Krzy¿anowski R. , Leszczyñski B. DETERMINATION OF (4-CHLORO-2-METHYLPHENOXY)ACETIC ACID RESIDUES IN SOIL UNDER CEREAL CULTIVATION OF WINTER WHEAT [ejpau.media.pl]

Spectroscopic data for "Methyl 2-(4-hydroxy-2-methylphenoxy)acetate"

Commencing Spectral Analysis

I'm starting by thoroughly searching for the spectroscopic data of "Methyl 2-( 4-hydroxy-2-methylphenoxy)acetate," particularly focusing on ¹H NMR, ¹³C NMR, IR, and mass spectrometry. I'm also preparing to locate and study established protocols to ensure I'm up to speed on interpreting the data.

Gathering Spectroscopic Data

I've already begun my search for the spectral data and am focusing on ¹H NMR, ¹³C NMR, IR, and mass spectrometry. The goal is now to locate and review established interpretation protocols to be ready to analyze these spectra. I'm also preparing to create Graphviz diagrams to illustrate the compound's structure and spectroscopic correlations. This information will then be used for the technical guide.

Analyzing the Data Request

I'm currently breaking down the request to create a comprehensive guide on spectroscopic data for "Methyl 2-(4-hydroxy-2-methylphenoxy)acetate." I'm focusing on identifying the scope and potential data sources. My goal is to craft a resource that provides detailed information the user can utilize quickly. I am researching the specific data required and building an outline to maximize the flow of information.

Outlining the Guide Structure

I've just finalized the guide's structure. The focus is on a logical progression: introduction to the molecule, data acquisition methods (NMR, IR, MS), data interpretation techniques, and comprehensive referencing. This plan is designed to be highly user-friendly and scientifically robust, ensuring a valuable resource. I am focusing on clear, concise language and the use of visualizations.

Planning the Guide's Content

I'm now fully immersed in refining the guide's content and structure. I am working on the data presentation, including the use of tables and visualizations. Clear and concise explanations of spectroscopic techniques are a top priority, and I am also building a robust referencing system. The visualizations will adhere to very strict formatting guidelines. I'm focusing on providing users with self-validating content and protocols they can fully understand. I will incorporate clickable URLs for all citations. I am now incorporating the information gathered on the chemical identity.

Shifting to a Predictive Focus

I'm now fully focused on creating a practical and informative guide, despite the lack of direct data. I've found an excellent strategy: I will shift the guide's emphasis from presenting actual data to explaining how to obtain and interpret it. This approach retains the technical depth requested, with strong emphasis on the process and methodology. I'm focusing on crafting explanations on how to obtain NMR, IR, and MS data and how to interpret these.

Formulating a Contingency Plan

I'm now revising the guide to address the lack of direct data. My focus shifts to predicting spectra and detailing acquisition methods. I will use the existing data on similar compounds to illustrate expected spectra. I'll include detailed protocols for obtaining NMR, IR, and MS data to provide a comprehensive, though predictive, resource. I'm focusing on crafting explanations on how to obtain NMR, IR, and MS data and how to interpret these.

Developing the Predictive Model

I'm now fully immersed in developing the predictive spectroscopic model, leveraging data from similar compounds to make educated estimations for the target molecule. I will incorporate best-practice protocols for data acquisition, with detailed explanations for instrument parameters. The guide will focus on how to interpret each peak. I am going to carefully document any assumptions.

Reframing the Guide's Scope

I'm now revising the guide's scope based on the absence of direct spectroscopic data. I've decided to prioritize providing detailed explanations on spectral prediction and acquisition methods. The focus is on the process of spectroscopy, using data from similar molecules to illustrate the expected spectroscopic profile. My goal is to deliver an in-depth, instructive technical resource despite the data gap.

Shifting Focus and Scope

I've revised the guide's scope to prioritize predicted spectra and data acquisition methods due to the absence of the requested compound's direct spectroscopic data. I'm focusing on providing practical spectroscopic techniques for data acquisition and interpretation. The content will be based on theoretical principles with analogous compounds' data.

Shifting to a Methodological Focus

I've revised the guide's scope and shifted to a method-centric approach, emphasizing spectroscopic techniques for "this compound." The focus is now on explaining how to obtain and interpret data. This includes predicted spectra, best-practice protocols for acquiring NMR, IR, and MS data, and leveraging analogous compounds for insights.

An In-depth Technical Guide to Methyl 2-(4-hydroxy-2-methylphenoxy)acetate: Synthesis, Structure, and Biological Activity

This technical guide provides a comprehensive overview of Methyl 2-(4-hydroxy-2-methylphenoxy)acetate, a significant intermediate in the agrochemical industry. While this compound is commercially available, detailed experimental data in the public scientific literature is limited. This guide, therefore, synthesizes established chemical principles and data from closely related, well-characterized analogues to present a robust and scientifically grounded resource for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, propose a detailed synthetic protocol, predict its spectroscopic characteristics, and explore its likely biological mechanism of action as a synthetic auxin herbicide.

Physicochemical Properties and Structural Attributes

This compound (CAS Number: 317319-10-1) is a derivative of phenoxyacetic acid, a class of compounds renowned for their biological activities, particularly as herbicides.[1][2][3] Its molecular structure, featuring a substituted aromatic ring linked to an acetate group via an ether bond, is the key determinant of its chemical behavior and biological function.

| Property | Value | Source |

| CAS Number | 317319-10-1 | [4][5][6] |

| Molecular Formula | C₁₀H₁₂O₄ | [4][5][6] |

| Molecular Weight | 196.20 g/mol | [4][5][6] |

| Boiling Point | 319.4 °C at 760 mmHg | [5] |

| pKa (Predicted) | 10.22 ± 0.20 | [4] |

| Topological Polar Surface Area | 55.8 Ų | [4] |

Proposed Synthesis Methodology: The Williamson Ether Synthesis

The most logical and widely applied method for the synthesis of phenoxyacetates is the Williamson ether synthesis.[7] This nucleophilic substitution reaction provides a reliable route to form the ether linkage central to the molecule's structure. We propose the following detailed protocol for the synthesis of this compound from commercially available precursors.

Reaction Scheme:

References

- 1. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound [myskinrecipes.com]

- 6. 317319-10-1 this compound AKSci 3817AH [aksci.com]

- 7. 317319-10-1・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

The Diverse Biological Activities of Phenoxyacetic Acid Derivatives: A Technical Guide for Researchers

Abstract

Phenoxyacetic acid and its derivatives represent a remarkably versatile class of compounds with a rich history of application and a promising future in therapeutics and agriculture. Initially rising to prominence as selective herbicides, the scientific community has since unveiled a broad spectrum of biological activities inherent to this chemical scaffold. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the multifaceted biological activities of phenoxyacetic acid derivatives. We will explore their mechanisms of action and provide detailed, field-proven experimental protocols for the evaluation of their herbicidal, antibacterial, antifungal, anti-inflammatory, and anticancer properties. This guide is designed to serve as a practical resource, bridging foundational knowledge with actionable experimental design to empower innovation in both agricultural and pharmaceutical research.

Introduction: The Enduring Relevance of the Phenoxyacetic Acid Scaffold

The phenoxyacetic acid core, a seemingly simple aromatic ether linked to an acetic acid moiety, has proven to be a privileged structure in the development of biologically active molecules. Its journey began with the discovery of synthetic auxins, revolutionizing weed control in agriculture.[1] However, the structural plasticity of the phenoxyacetic acid backbone allows for a vast array of substitutions, leading to a diverse portfolio of compounds with distinct pharmacological profiles. This guide will delve into the key biological activities that have established phenoxyacetic acid derivatives as a cornerstone in both crop science and drug discovery.

Herbicidal Activity: Modulating Plant Growth

The most well-known application of phenoxyacetic acid derivatives is their role as selective herbicides, particularly effective against broadleaf weeds in monocotyledonous crops.[1]

Mechanism of Action: Auxin Mimicry and Beyond

2.1.1. Auxin-like Activity

Many phenoxyacetic acid herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), function as synthetic auxins. They mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, ultimately causing plant death. This selective action is attributed to differences in auxin transport and metabolism between monocots and dicots.

Signaling Pathway: Auxin-Mediated Gene Expression

Caption: Auxin mimicry by phenoxyacetic acid derivatives.

2.1.2. Acetyl-CoA Carboxylase (ACCase) Inhibition

A distinct class of phenoxy herbicides, often referred to as "fops," employ a different mechanism. These compounds inhibit acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis. This inhibition deprives the plant of essential lipids, leading to a cessation of growth and eventual death.

Experimental Protocol: Greenhouse Bioassay for Herbicidal Efficacy

This protocol outlines a whole-plant bioassay to determine the herbicidal efficacy of a phenoxyacetic acid derivative on broadleaf weeds.[1][2]

Materials:

-

Test compound (phenoxyacetic acid derivative)

-

Susceptible broadleaf weed seeds (e.g., Amaranthus retroflexus - redroot pigweed)

-

Untreated control seeds

-

Pots (10 cm diameter)

-

Greenhouse potting mix

-

Laboratory sprayer with a flat-fan nozzle

-

Greenhouse with controlled environment (25/18°C day/night, 16h photoperiod)

-

Drying oven

-

Analytical balance

Procedure:

-

Plant Preparation:

-

Fill pots with greenhouse potting mix.

-

Sow 5-10 weed seeds per pot and cover lightly with soil.

-

Water the pots and place them in the greenhouse.

-

After emergence, thin the seedlings to a uniform number (e.g., 3 plants per pot).

-

Allow plants to grow to the 2-4 true leaf stage.

-

-

Herbicide Application:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone with a surfactant).

-

Create a series of dilutions to achieve a range of application rates (e.g., 0, 10, 50, 100, 200, 500 g active ingredient per hectare).

-

Calibrate the laboratory sprayer to deliver a known volume of liquid.

-

Spray the plants uniformly with the different herbicide concentrations. An untreated control group should be sprayed with the solvent system alone.

-

Randomize the placement of the pots in the greenhouse after treatment.

-

-

Data Collection:

-

Visually assess plant injury at 3, 7, 14, and 21 days after treatment (DAT) using a scale of 0% (no injury) to 100% (plant death).

-

At 21 DAT, harvest the above-ground biomass from each pot.

-

Dry the biomass in an oven at 70°C to a constant weight.

-

Record the dry weight for each pot.

-

-

Data Analysis:

-

Calculate the percent growth reduction for each treatment compared to the untreated control.

-

Use a suitable statistical software to perform a dose-response analysis and determine the GR₅₀ (the herbicide rate that causes a 50% reduction in plant growth).

-

Antimicrobial Activity: A Broad Spectrum of Action

Phenoxyacetic acid derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.[3]

Antibacterial Activity

Numerous studies have reported the antibacterial efficacy of phenoxyacetic acid derivatives against both Gram-positive and Gram-negative bacteria. The mechanism of action can vary depending on the specific substitutions on the phenoxyacetic acid scaffold.

3.1.1. Experimental Protocol: Agar Disk Diffusion Assay

This method is a widely used preliminary screening tool to assess the antibacterial activity of a compound.[4][5][6][7]

Materials:

-

Test compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Agar (MHA) plates

-

Sterile paper disks (6 mm diameter)

-

Sterile saline (0.85% NaCl)

-

0.5 McFarland turbidity standard

-

Sterile swabs

-

Incubator (37°C)

-

Calipers

Procedure:

-

Inoculum Preparation:

-

From a fresh culture, select several bacterial colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

-

-

Plate Inoculation:

-

Dip a sterile swab into the bacterial suspension and remove excess liquid by pressing it against the inside of the tube.

-

Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.

-

-

Disk Application:

-

Impregnate sterile paper disks with a known concentration of the test compound.

-

Aseptically place the impregnated disks onto the surface of the inoculated MHA plate.

-

Gently press the disks to ensure complete contact with the agar.

-

-

Incubation:

-

Invert the plates and incubate at 37°C for 18-24 hours.

-

-

Data Analysis:

-

Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

-

The size of the zone of inhibition is proportional to the antibacterial activity of the compound.

-

3.1.2. Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][8]

Materials:

-

Test compound

-

Bacterial strains

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Multichannel pipette

-

Plate reader (optional)

Procedure:

-

Compound Dilution:

-

Prepare a serial two-fold dilution of the test compound in MHB in a 96-well plate.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

-

Inoculation:

-

Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Data Analysis:

-

The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined visually or by using a plate reader.

-

Antifungal Activity

Certain phenoxyacetic acid derivatives also exhibit fungicidal or fungistatic properties.

3.2.1. Experimental Protocol: Broth Microdilution for Antifungal Susceptibility

This protocol is adapted for testing the antifungal activity of chemical compounds.[7][9][10][11]

Materials:

-

Test compound

-

Fungal strain (e.g., Candida albicans, Aspergillus fumigatus)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Inoculum Preparation:

-

Grow the fungal strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar).

-

Prepare a suspension of fungal cells or spores in sterile saline.

-

Adjust the suspension to a specific concentration (e.g., 1-5 x 10³ cells/mL for yeasts or 0.4-5 x 10⁴ spores/mL for molds).[4]

-

-

Compound Dilution:

-

Perform a serial two-fold dilution of the test compound in RPMI-1640 medium in a 96-well plate.

-

-

Inoculation and Incubation:

-

Add the fungal inoculum to each well.

-

Include a drug-free growth control and a medium-only sterility control.

-

Incubate the plates at 35°C for 24-48 hours.

-

-

Endpoint Determination:

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for other agents) compared to the drug-free control. This can be assessed visually or by reading the optical density with a spectrophotometer.

-

Anti-inflammatory Activity: Targeting the Inflammatory Cascade

Phenoxyacetic acid derivatives have emerged as promising candidates for the development of novel anti-inflammatory drugs. Their mechanism often involves the inhibition of key enzymes in the inflammatory pathway.

Mechanism of Action: COX-2 Inhibition and NF-κB Pathway Modulation

A primary mechanism of anti-inflammatory action for many phenoxyacetic acid derivatives is the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Additionally, some derivatives have been shown to modulate the NF-κB signaling pathway, a central regulator of the inflammatory response.

Signaling Pathway: NF-κB Activation and COX-2 Expression

Caption: Inhibition of COX-2 by phenoxyacetic acid derivatives.

Experimental Protocol: In Vitro COX-2 Inhibitor Screening Assay

This fluorometric assay provides a rapid and sensitive method for screening potential COX-2 inhibitors.[8][12][13][14][15][16][17][18]

Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Arachidonic acid (substrate)

-

Fluorometric probe (e.g., ADHP)

-

Heme

-

Test compound

-

Positive control (e.g., Celecoxib)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Prepare dilutions of the test compound and positive control in COX Assay Buffer. The final solvent concentration should be low (e.g., <1% DMSO) to avoid enzyme inhibition.

-

-

Assay Reaction:

-

To each well of the 96-well plate, add the COX Assay Buffer, Heme, and the fluorometric probe.

-

Add the test compound, positive control, or buffer (for the 100% activity control).

-

Add the COX-2 enzyme to all wells except the background control.

-

Pre-incubate the plate at room temperature for a short period (e.g., 10-15 minutes).

-

-

Initiation and Measurement:

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Immediately measure the fluorescence in a kinetic mode for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition of COX-2 activity for each concentration of the test compound.

-

Calculate the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

-

Anticancer Activity: Inducing Cell Death in Malignant Cells

A growing body of evidence highlights the potential of phenoxyacetic acid derivatives as anticancer agents. Their cytotoxic effects are often mediated through the induction of apoptosis.

Mechanism of Action: Induction of Apoptosis

Phenoxyacetic acid derivatives can trigger apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of caspases, a family of proteases that execute programmed cell death.

Signaling Pathway: Intrinsic and Extrinsic Apoptosis

Caption: Apoptosis induction by phenoxyacetic acid derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][19][20][21][22]

Materials:

-

Cancer cell line (e.g., MCF-7, HeLa)

-

Complete cell culture medium

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the phenoxyacetic acid derivative for a specified period (e.g., 24, 48, or 72 hours).

-

Include an untreated control group.

-

-

MTT Addition:

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the untreated control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

Synthesis of Phenoxyacetic Acid Derivatives: A General Approach

The synthesis of phenoxyacetic acid derivatives is typically straightforward, often involving the Williamson ether synthesis.[3][6][19][22][23][24]

General Experimental Protocol

This protocol describes a general method for the synthesis of phenoxyacetic acids from a substituted phenol and chloroacetic acid.[6]

Materials:

-

Substituted phenol

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware and heating apparatus

Procedure:

-

Formation of Sodium Phenoxide:

-

Dissolve the substituted phenol in ethanol.

-

Add an aqueous solution of sodium hydroxide to form the sodium phenoxide in situ.

-

-

Reaction with Sodium Chloroacetate:

-

In a separate flask, neutralize chloroacetic acid with an aqueous solution of sodium hydroxide to form sodium chloroacetate.

-

Add the sodium chloroacetate solution to the sodium phenoxide solution.

-

-

Reflux:

-

Heat the reaction mixture to reflux for several hours.

-

-

Acidification and Isolation:

-

After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the phenoxyacetic acid derivative.

-

Collect the solid product by filtration, wash with water, and dry.

-

-

Purification:

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure phenoxyacetic acid derivative.

-

Workflow: General Synthesis of Phenoxyacetic Acid Derivatives

Caption: General workflow for the synthesis of phenoxyacetic acid derivatives.

Quantitative Data Summary

The following table summarizes representative quantitative data for the biological activities of various phenoxyacetic acid derivatives.

| Derivative Class | Biological Activity | Assay | Endpoint | Representative Value | Reference |

| Chlorinated Phenoxyacetic Acids | Herbicidal | Greenhouse Bioassay | GR₅₀ | Varies with species | [1][2] |

| Substituted Phenoxyacetamides | Antibacterial | Broth Microdilution | MIC | 1-100 µg/mL | [1][8] |

| Azole-containing Derivatives | Antifungal | Broth Microdilution | MIC | 0.5-50 µg/mL | [9][10] |

| Diaryl Ether Derivatives | Anti-inflammatory | COX-2 Inhibition Assay | IC₅₀ | 0.1-10 µM | [12][14] |

| Chalcone-based Derivatives | Anticancer | MTT Assay | IC₅₀ | 1-20 µM | [19][20] |

Conclusion and Future Perspectives

The phenoxyacetic acid scaffold continues to be a fertile ground for the discovery and development of new biologically active compounds. From their established role in agriculture to their emerging potential in medicine, these derivatives offer a remarkable example of how a simple chemical core can be tailored to address a wide range of biological targets. The experimental protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary tools to further explore the vast potential of this compound class. Future research will undoubtedly uncover novel derivatives with enhanced potency, selectivity, and improved safety profiles, ensuring the continued relevance of phenoxyacetic acids in advancing both human health and agricultural productivity.

References

- 1. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. jocpr.com [jocpr.com]

- 4. journals.asm.org [journals.asm.org]

- 5. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]

- 6. Phenoxyacetic acid synthesis - chemicalbook [chemicalbook.com]

- 7. m.youtube.com [m.youtube.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Video: Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds [jove.com]

- 12. assaygenie.com [assaygenie.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. US20090247781A1 - Synthesis of phenoxyacetic acid derivatives - Google Patents [patents.google.com]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 23. CN103058855A - Method for synthesizing phenoxyacetic acid derivative - Google Patents [patents.google.com]

- 24. WO2013056488A1 - Phenoxyacetic acid derivative synthesis method - Google Patents [patents.google.com]

An In-depth Technical Guide to the Potential Applications of Methyl 2-(4-hydroxy-2-methylphenoxy)acetate

Foreword: Unveiling the Potential of a Versatile Phenoxyacetate Derivative

In the vast landscape of chemical synthesis and drug discovery, the exploration of novel molecular scaffolds and their derivatives is a continuous endeavor. Methyl 2-(4-hydroxy-2-methylphenoxy)acetate, a member of the esteemed phenoxyacetic acid class, stands as a compound of significant interest. Its unique structural features, combining a cresol moiety with a phenoxyacetate backbone, suggest a wide range of potential biological activities. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this promising molecule, from its synthesis to its potential applications, grounded in established scientific principles and methodologies.

While direct and extensive research on this compound is still emerging, this document will extrapolate from the rich knowledge base of its parent compounds and structural analogs to provide a well-rounded and insightful perspective. The information presented herein is intended to serve as a foundational resource to inspire and guide future research and development efforts.

Molecular Profile and Physicochemical Properties

This compound is an organic compound with the chemical formula C₁₀H₁₂O₄ and a molecular weight of 196.20 g/mol . Its structure features a methyl ester of a phenoxyacetic acid, with a hydroxyl and a methyl group substituted on the phenyl ring.

| Property | Value | Source |

| CAS Number | 317319-10-1 | --INVALID-LINK-- |

| Molecular Formula | C₁₀H₁₂O₄ | --INVALID-LINK-- |

| Molecular Weight | 196.20 g/mol | --INVALID-LINK-- |

| Boiling Point | 319.4 °C at 760 mmHg | --INVALID-LINK-- |

The presence of both a hydrogen bond donor (hydroxyl group) and acceptors (ether and ester oxygens), along with a lipophilic aromatic ring and methyl group, imparts a balanced physicochemical profile that is often desirable in bioactive molecules.

Synthesis of this compound

The most common and efficient method for the synthesis of phenoxyacetates is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetate by a phenoxide ion.

Reaction Scheme

Caption: General scheme for the Williamson ether synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a general guideline based on established Williamson ether synthesis procedures for similar compounds[1][2][3]. Optimization may be required for specific laboratory conditions.

Materials:

-

4-hydroxy-2-methylphenol (p-cresol)

-

Methyl bromoacetate

-

Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

-

Acetone or Dimethylformamide (DMF)

-

Diethyl ether or Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), 1M solution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxy-2-methylphenol (1.0 eq) in acetone or DMF.

-

Base Addition: Add potassium carbonate (1.5 - 2.0 eq) to the solution. If using sodium hydroxide, it should be added as an aqueous solution.

-

Alkylation: To the stirring suspension, add methyl bromoacetate (1.1 - 1.2 eq) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in diethyl ether or ethyl acetate.

-

Wash the organic layer with water, then with a saturated sodium bicarbonate solution to remove any unreacted starting materials, and finally with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization.

Potential Applications: A Landscape of Possibilities

The structural motifs within this compound suggest a range of potential applications in various scientific and industrial fields.

Agrochemicals: A New Generation of Herbicides

Phenoxyacetic acids are a well-established class of herbicides that act as synthetic auxins, causing uncontrolled growth and eventual death in broadleaf weeds[4][5]. The target molecule, being a derivative, is a prime candidate for herbicidal activity.

Mechanism of Action:

Caption: Proposed mechanism of herbicidal action via auxin mimicry.

The methyl ester form may act as a pro-herbicide, which is hydrolyzed in the plant to the active carboxylic acid form[4]. The substitution pattern on the phenyl ring can influence the selectivity and potency of the herbicidal effect[6]. Further research is warranted to evaluate the efficacy of this compound against various weed species and its selectivity towards crops.

Pharmaceutical Applications

The phenoxyacetic acid scaffold is present in a number of pharmaceutically active compounds, suggesting that this compound could be a valuable starting point for drug discovery programs.

Phenoxyacetic acid derivatives have been investigated for their anti-inflammatory properties, with some showing potent activity.[7][8][9][10] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

Potential Signaling Pathway:

References

- 1. The Williamson Ether Synthesis [cs.gordon.edu]

- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 3. studylib.net [studylib.net]

- 4. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

"Methyl 2-(4-hydroxy-2-methylphenoxy)acetate" solubility data

An In-depth Technical Guide: Solubility Profile of Methyl 2-(4-hydroxy-2-methylphenoxy)acetate

Executive Summary

This technical guide provides a comprehensive overview of the solubility characteristics of this compound (CAS No. 317319-10-1). In the fields of pharmaceutical development and agrochemical research, understanding a compound's solubility is a cornerstone for ensuring efficacy, bioavailability, and successful formulation.[1][2] Low aqueous solubility can impede in vitro testing and lead to poor bioavailability, representing a significant hurdle in development.[1][2] This document delves into the theoretical principles governing the solubility of this specific molecule, offers a predictive analysis based on its chemical structure, and provides detailed, field-proven experimental protocols for its empirical determination. We will explore the gold-standard Shake-Flask method for thermodynamic solubility and the Potentiometric Titration method for pH-dependent aqueous solubility, equipping researchers with the necessary tools to generate reliable and reproducible data.

Introduction to this compound

Chemical Identity and Structure

This compound is a phenolic derivative with applications as an intermediate in the synthesis of herbicides and plant growth regulators.[3] Its molecular structure dictates its physicochemical properties, including its solubility profile.

| Property | Value | Source |

| CAS Number | 317319-10-1 | [3][4] |

| Molecular Formula | C₁₀H₁₂O₄ | [3] |

| Molecular Weight | 196.20 g/mol | [3] |

| Predicted pKa | 10.22 ± 0.20 |

The molecule contains a blend of polar and non-polar functional groups: a phenolic hydroxyl (-OH), an ether linkage (-O-), and a methyl ester (-COOCH₃) contribute polarity, while the aromatic ring and methyl substituent (-CH₃) provide non-polar character. This amphiphilic nature is central to its solubility behavior.

The Critical Role of Solubility in Research and Development

The solubility of an active compound is a critical parameter that influences its entire development lifecycle.

-

In Drug Discovery , poor solubility can lead to unreliable results in biological assays and underestimated toxicity.[1][2]

-

In Agrochemicals , solubility affects how a compound is formulated for application, its stability, and its uptake by the target plant or pest.

-

In Process Chemistry , selecting an appropriate solvent is essential for optimizing reaction yields and facilitating purification through techniques like crystallization and chromatography.[5]

Theoretical Framework and Predictive Solubility Analysis

Fundamental Principles of Solubility

The solubility of an organic compound is governed by several key factors, including polarity, temperature, and molecular size.[6] The guiding principle is "like dissolves like," which states that polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[5][6] Temperature also plays a crucial role; for most solid organic compounds, solubility in a liquid solvent increases with temperature.[6]

The solubility of phenolic compounds, in particular, is dictated by the polarity of the solvent and the potential for hydrogen bonding.[7][8][9] Polar solvents are generally more effective at extracting and dissolving polar phenolic compounds.[9]

Structural Analysis and pH-Dependence

The structure of this compound suggests a nuanced solubility profile. The phenolic -OH group can both donate and accept hydrogen bonds, while the ether and ester oxygens can act as hydrogen bond acceptors. This indicates a potential for solubility in polar, protic solvents.

Crucially, the phenolic hydroxyl group is acidic, with a predicted pKa of approximately 10.22. This means that in aqueous solutions with a pH above this value, the compound will be deprotonated to form a highly polar phenoxide salt. This ionization dramatically increases aqueous solubility. Therefore, the aqueous solubility of this compound is expected to be highly pH-dependent.

Predicted Solubility Profile

Based on its structure and the principles of "like dissolves like," a qualitative solubility profile can be predicted.

| Solvent | Polarity | Predicted Solubility | Rationale |

| Water (pH 7) | High (Polar, Protic) | Low | The non-polar aromatic ring and methyl group limit solubility despite polar functional groups. |

| Water (pH > 11) | High (Polar, Protic) | High | Formation of the highly polar phenoxide salt overcomes the non-polar characteristics. |

| Methanol / Ethanol | Medium-High (Polar, Protic) | Moderate to High | "Like dissolves like"; alcohol can hydrogen bond with the solute. |

| Acetone | Medium (Polar, Aprotic) | Moderate | The polar ketone group can interact with the solute's polar groups. |

| Dichloromethane | Low (Polar, Aprotic) | Moderate to Low | Can dissolve compounds with a mix of polar and non-polar features. |

| Hexane | Very Low (Non-polar) | Very Low | The high polarity of the solute's functional groups prevents dissolution in a non-polar solvent. |

Gold-Standard Experimental Protocols for Solubility Determination

To move beyond prediction, empirical measurement is required. The following protocols represent robust, validated methods for determining the solubility of this compound.

Protocol 1: Thermodynamic Solubility via the Shake-Flask Method

Causality: The Shake-Flask method is considered the "gold standard" for determining equilibrium or thermodynamic solubility.[10] It ensures that the solvent is truly saturated with the solute by allowing sufficient time for the system to reach equilibrium, providing the most reliable and widely used measurement.[10]

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of glass vials, each containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol). A 5-fold excess is recommended to ensure saturation.[11]

-

Equilibration: Seal the vials tightly and place them in a shaker or agitator within a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration to reach equilibrium. While 18-24 hours is common, it is best practice to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[1][11][12]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the test temperature to let undissolved solids settle. Separate the saturated supernatant from the excess solid. This is critically achieved through centrifugation at the test temperature or by filtration using a low-binding filter (e.g., PVDF).[1][11]

-

Quantification: Carefully remove an aliquot of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analysis: Determine the concentration of the dissolved compound in the diluted aliquot using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.[1] A calibration curve prepared with known concentrations of the compound is required for accurate quantification.[1][12]

-